Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate
Description
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is a synthetic purine derivative characterized by a substituted purine core with a 3-methyl-2,6-dioxo moiety, a prop-2-enyl (allyl) group at position 7, and a sulfanylpropanoate ester at position 8. This compound is hypothesized to target enzymes such as dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes, based on structural similarities to known DPP-4 inhibitors like sitagliptin and pyrimidinedione derivatives .
Properties
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-5-6-17-8-9(16(3)12(20)15-10(8)18)14-13(17)22-7(2)11(19)21-4/h5,7H,1,6H2,2-4H3,(H,15,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYWNHGXAFVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized via condensation reactions involving formamide derivatives and amines under acidic or basic conditions.
Introduction of Prop-2-enyl Group: The prop-2-enyl group is introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Formation of Sulfanylpropanoate Ester: The final step involves the esterification of the sulfanylpropanoate group, typically using thioacetic acid and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted purine derivatives.
Scientific Research Applications
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.
Comparison with Similar Compounds
Research Findings and Implications
- Residue Interactions : Residues Tyr547, Arg125, and Glu206 are critical across DPP-4 inhibitors. The target compound’s sulfanyl group may engage Arg125, while its prop-2-enyl group could align with hydrophobic pockets near Tyr547 .
- Structural Validation : Tools like SHELX and ORTEP (used in crystallographic studies of similar compounds) would be essential for resolving the target compound’s conformation and validating its binding mode .
Biological Activity
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₈N₄O₄S
- Key Functional Groups : Purine derivative, sulfanylpropanoate moiety, and dioxo substituents at the 2 and 6 positions of the purine ring.
This structure suggests potential interactions with biological macromolecules, including enzymes and receptors, which are crucial for its biological activity.
Research indicates that compounds with purine structures often interact with various biological processes. The specific mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleic acid metabolism.
- Antiviral Properties : The purine analogs often exhibit antiviral activity, making this compound a candidate for further studies in antiviral drug development.
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, suggesting a role in mitigating oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential inhibition of viral replication processes | |
| Enzyme Inhibition | Possible inhibition of nucleoside phosphorylases | |
| Antioxidant | Scavenging free radicals and reducing oxidative stress |
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies using cell lines have shown that this compound exhibits dose-dependent inhibition of viral replication in infected cells. These findings suggest its potential as an antiviral agent.
- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted strong binding affinities between this compound and key viral enzymes. This supports its potential use in drug design targeting viral infections.
- Toxicity Assessment : In silico toxicity predictions indicate low toxicity levels for this compound, suggesting it may be safe for further development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the molecular structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Refine the data using SHELXL for high-precision atomic coordinates and thermal displacement parameters . Validate the refined structure with tools like PLATON to check for crystallographic errors (e.g., missed symmetry, incorrect space groups) . For visualization, employ ORTEP-3 to generate anisotropic displacement ellipsoid diagrams and analyze molecular geometry .
Q. How can computational chemistry aid in predicting this compound’s reactivity or stability?
- Methodology : Perform density functional theory (DFT) calculations to optimize the molecular geometry and compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces). Use software like Gaussian or ORCA with basis sets such as B3LYP/6-31G(d). Cross-validate results with experimental spectroscopic data (e.g., NMR, IR) to confirm computational models.
Q. What spectroscopic techniques are critical for characterizing the purity of this compound?
- Methodology :
- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and rule out regioisomers.
- HRMS : Use high-resolution mass spectrometry to verify the molecular formula.
- HPLC-MS : Assess purity and detect impurities using reverse-phase chromatography with UV/Vis or MS detection.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Methodology : For disordered structures, apply SHELXL ’s PART instruction to model overlapping atoms. Use the TWIN command in SHELXL for twinned crystals and validate with the R1 and wR2 residuals . If ambiguity persists, collect data at lower temperatures or use synchrotron radiation for higher resolution. Cross-check with alternative refinement software (e.g., OLEX2 ) for consistency .
Q. What strategies are effective for studying this compound’s interaction with biological targets like DPP-4?
- Methodology :
- Molecular Docking : Download the DPP-4 structure (PDB: 3G0B) and prepare ligand files in SDF format. Use AutoDock Vina or Schrödinger for docking simulations, focusing on residues like Tyr547 and Glu205, which are critical for DPP-4 inhibition .
- MD Simulations : Run 100-ns molecular dynamics simulations (e.g., GROMACS ) to assess binding stability. Analyze hydrogen bonds, RMSD, and binding free energy (MM-PBSA) to rank interaction efficacy.
Q. How can synthetic byproducts or degradation products of this compound be identified and quantified?
- Methodology : Use LC-QTOF-MS to detect low-abundance impurities. Compare fragmentation patterns with reference standards (e.g., EP impurities cataloged in ). For quantification, develop a validated HPLC method with a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water).
Data Analysis & Validation
Q. What metrics should be prioritized when validating the crystal structure of this compound?
- Key Metrics :
- R-factors : Ensure and for high-quality refinements .
- CCDC Deposition : Check for completeness (e.g., ) and validate using CHECKCIF to flag ADDs, voids, or symmetry errors .
- Thermal Motion : Anisotropic displacement parameters (ADPs) should align with chemical intuition (e.g., no over-refinement of flexible groups).
Q. How can discrepancies between computational docking and experimental bioassay results be addressed?
- Troubleshooting :
- Re-optimize ligand protonation states using Epik (Schrödinger) to match physiological pH.
- Re-dock with flexible side chains (e.g., Induced Fit Docking ) to account for protein conformational changes.
- Validate docking poses with experimental mutagenesis data (e.g., alanine scanning of key residues like Tyr631) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
